molecular formula C9H10 B1671822 Indan CAS No. 496-11-7

Indan

Cat. No. B1671822
CAS RN: 496-11-7
M. Wt: 118.18 g/mol
InChI Key: PQNFLJBBNBOBRQ-UHFFFAOYSA-N
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Description

Indan is an ortho-fused bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring . It is a high-boiling (176 °C) colourless liquid .


Synthesis Analysis

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . The different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .


Molecular Structure Analysis

The molecular formula of Indan is C9H10 . It is a member of indanes and an ortho-fused bicyclic hydrocarbon .


Physical And Chemical Properties Analysis

Indan has a molecular weight of 118.18 g/mol . It is a high-boiling (176 °C) colourless liquid .

Scientific Research Applications

Photovoltaic Application

Indan has been studied for its application in photovoltaics. Crystalline Indan-C60, a derivative, has been used to assemble microsheets and aloe-like micro-nano superstructures. Indan-PC61BM, derived from Indan-C60, shows promising results as an acceptor in organic photovoltaic (OPV) devices, with a higher open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE) compared to PC61BM (Wang et al., 2013).

Indan Ring System in Analgesic and Anti-inflammatory Agents

The indan ring system, also known as indane or benzocyclopentane, is a key chemical feature in various biological activities. Several indan derivatives, particularly indan acid derivatives, have been synthesized and studied for their potential analgesic and anti-inflammatory properties. These compounds, including well-known agents like Sulindac and Clidanac, have been evaluated for low ulcerogenicity (Bachar et al., 2016).

Use in Dual-modality Imaging and Tumor Therapy

A novel application of Indan is in the development of India ink incorporated phase-transition perfluorocarbon nanodroplets (INDs). These INDs have been used for photoacoustic/ultrasound dual-modality imaging and targeted, localized cancer therapy. Upon pulsed laser illumination, these nanodroplets demonstrate liquid-gas phase transition, offering excellent contrasts for imaging and potential in destructing cancer cells in vivo (Jian et al., 2014).

Spectroscopic Studies

Indan has been the subject of spectroscopic studies to determine its two-dimensional vibrational potential energy surfaces for the ring-puckering and ring-flapping modes in both its ground and excited electronic states. These studies provide detailed insights into the molecular structure of indan (Arp et al., 2002).

Environmental and Industrial Applications

Indan has been used as a growth substrate for Rhodococcus sp. strain DK17, a metabolically versatile bacterium. This strain utilizes indan via the o-xylene pathway, contributing to the understanding of aromatic hydrocarbon biodegradation (Kim et al., 2009).

Gas Permeability in Polyacetylenes

Indan-based polyacetylenes have been synthesized, featuring high gas permeability, surpassing that of most existing polymers. These polymers exhibit high thermal stability and are of interest for various industrial applications due to their exceptional gas permeability properties (Hu et al., 2008).

properties

IUPAC Name

2,3-dihydro-1H-indene
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InChI

InChI=1S/C9H10/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PQNFLJBBNBOBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10
Source PubChem
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DSSTOX Substance ID

DTXSID4052132
Record name 2,3-Dihydro-1H-indene
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Molecular Weight

118.18 g/mol
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Physical Description

Liquid; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Indan
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Product Name

Indan

CAS RN

496-11-7, 56573-11-6
Record name Indane
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Synthesis routes and methods I

Procedure details

2-Chlorobenzoyl chloride (11.8 g) was added dropwise to a stirred mixture of 5-aminoindan (9.0 g), potassium carbonate (9.3 g), ethyl acetate (90 ml) and water (90 ml) under ice-cooling. The mixture was further stirred under ice-cooling for one hour, at the end of which time the organic layer was separated, washed with water, dried (MgSO4) and distilled to remove the solvent. The procedure gave crystals of 5-2-chlorobenzoylamino)indan. The crystals were collected by filtration and recrystallized from isopropyl ether to give colorless needles, m.p. 144°-145° C.
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11.8 g
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9 g
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9.3 g
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90 mL
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90 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1-Hydroxybenzotriazole hydrate (0.3 eq.) and N-ethyl-diisopropylamine (4 eq.) were added to a solution of (G) (1.5 eq.) in methylene chloride. The reaction mixture was cooled to 0° C. and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.5 eq.) was then added. The mixture was stirred at this temperature for 15 min, before the amine (1 eq.) was finally added. The reaction mixture was then stirred at room temperature overnight. For working up, the reaction mixture was washed 3× with 0.5 M KOH solution and the organic phase was dried over MgSO4, filtered and concentrated. The crude product was either purified by column chromatography (silica; methylene chloride/methanol or aluminium oxide; methylene chloride/methanol) or recrystallized from methylene chloride to obtain the product (H) in a pure form.
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Synthesis routes and methods IV

Procedure details

General working instructions 4 (GWI-4): O-(7-Azabenzotriazol-1-yl)N,N,N′,N′-tetramethyluronium hexafluorophosphate (1.1 eq.) and N-ethyl-diisopropylamine (2.5 eq.) were added to a solution of the corresponding carboxylic acid (1 eq.) in tetrahydrofuran at 0° C. and the reaction mixture was stirred at room temperature for 0.5 h. The corresponding amine (1 eq.) was then added and the mixture was stirred at room temperature overnight. For working up, the reaction mixture was diluted with ethyl acetate and washed with sat. NaHCO3 solution, NH4Cl solution, dist. water and sat. NaCl solution. The combined organic phases were dried over sodium sulfate, filtered and concentrated. The crude product was purified by column chromatography (silica; ethyl acetate/ethanol/ammonia (25% aq.) in order to obtain the product (H) in a pure form.
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carboxylic acid
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amine
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Synthesis routes and methods V

Procedure details

Methyl magnesium bromide (3M solution in diethyl ether, 22.2 mL, 66.6 mmol) was added slowly to a solution of 4-methyl-4-phenyl-pentan-2-one (Compound 40, 7.8 g, 44.3 mmol) in 50 mL of tetrahydrofuran (THF) at 0° C. After stirring and warming to room temperature for 2 h, the mixture was quenched with water at 0° C., extracted with ethyl acetate (3×10 mL), washed with brine (1×10 mL), dried (MgSO4) and concentrated at reduced pressure to give a light yellow oil. The crude oil was then added slowly to 80% concentrated sulfuric acid at 0° C. and the resulting brown mixture was stirred at 0° C. for 1 h. The mixture was then slowly diluted with ice water, extracted with pentane (3×15 mL) and washed with brine (1×15 mL). After the extract was dried (MgSO4) and concentrated at reduced pressure, high-vacuum distillation of the residue afforded indan the title compound (3.3 g, 43% yield) as a colorless oil:
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22.2 mL
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7.8 g
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50 mL
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ice water
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Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indan
Reactant of Route 2
Indan
Reactant of Route 3
Indan
Reactant of Route 4
Indan
Reactant of Route 5
Indan
Reactant of Route 6
Indan

Citations

For This Compound
30,000
Citations
STA Berger, FH Seeliger, F Hofbauer… - Organic & Biomolecular …, 2007 - pubs.rsc.org
Kinetics of the reactions of four 2-benzylidene-indan-1,3-diones (1a–d) with carbanions (2a–l) have been studied photometrically in dimethyl sulfoxide solution at 20 C, and the …
Number of citations: 67 pubs.rsc.org
RD Chirico, WV Steele, AF Kazakov - The Journal of Chemical …, 2016 - Elsevier
… The sample of indan used in this research was synthesized and purified by the research … pressure of commercial indan did not yield samples of adequate purity. Indan was prepared …
Number of citations: 11 www.sciencedirect.com
…, R Villaescusa, P Basanta, G Indan… - Transactions of the …, 1984 - academic.oup.com
Clinical and serological studies were carried out on 114 patients admitted to hospital in Havana, Cuba with Dengue Haemorrhagic Fever and Dengue Shock Syndrome (DHF/DSS). …
Number of citations: 139 academic.oup.com
TM Abu Elmaati, SB Said… - Journal of …, 2003 - Wiley Online Library
The hydrazone 1 reacts with DMFDMA to give 2‐dimethylaminomethylene‐3‐(phenylhydrazono)‐indan‐1‐one (2) which reacts with hydrazine hydrate and the pyrazole derivative 4 to …
Number of citations: 31 onlinelibrary.wiley.com
EJ Donckele, AD Finke, L Ruhlmann, C Boudon… - Organic …, 2015 - ACS Publications
The reaction of electrophilic 2-(dicyanomethylene)indan-1,3-dione (DCID) with substituted, electron-rich alkynes provides two classes of push–pull chromophores with interesting …
Number of citations: 36 pubs.acs.org
C Battram, SJ Charlton, B Cuenoud, MR Dowling… - … of Pharmacology and …, 2006 - ASPET
Here, we describe the preclinical pharmacological profile of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (indacaterol), a novel, chirally pure …
Number of citations: 218 jpet.aspetjournals.org
AR Bassindale, C Eaborn, DRM Walton - Journal of the Chemical …, 1969 - pubs.rsc.org
Rates of cleavage (protodesilylation) of some trimethylsilyl derivatives of reduced benzocycloalkenes and o-xylene by a mixture of 10·6M-aqueous perchloric acid and methanol (2 : 5 v/v…
Number of citations: 26 pubs.rsc.org
AFCS Oliveira, APM de Souza, AS de Oliveira… - European journal of …, 2018 - Elsevier
A simple and efficient Knoevenagel procedure for the synthesis of 2-arylidene indan-1,3-diones is herein reported. These compounds were prepared via ZrOCl2·8H2O catalyzed …
Number of citations: 29 www.sciencedirect.com
JW Barlow, JJ Walsh - European journal of medicinal chemistry, 2010 - Elsevier
In a continuation of our studies into 4-Amino-3,4-dihydro-2H-naphthalen-1-ones as novel modulators of allergic and inflammatory phenomena, we have extended our work to include …
Number of citations: 35 www.sciencedirect.com
J Teske, B Plietker - Organic letters, 2018 - ACS Publications
A cycloisomerization of aryl allenyl ketones to 3-arylidene-indan-1-ones using a cationic Fe-complex as a catalyst is reported. The catalyst opens a synthetically interesting reaction …
Number of citations: 36 pubs.acs.org

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